N-[5-(1-propyl-1H-benzimidazol-2-yl)pentyl]acetamide
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Overview
Description
N-[5-(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)PENTYL]ACETAMIDE is a synthetic organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)PENTYL]ACETAMIDE typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core is synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Alkylation: The benzimidazole core is then alkylated with a suitable alkyl halide to introduce the propyl group at the nitrogen atom.
Acylation: The final step involves the acylation of the alkylated benzimidazole with acetic anhydride or acetyl chloride to form the desired compound.
Industrial Production Methods
Industrial production of N-[5-(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)PENTYL]ACETAMIDE may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)PENTYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction may produce the corresponding amines.
Scientific Research Applications
N-[5-(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)PENTYL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[5-(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)PENTYL]ACETAMIDE involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a wide range of biological activities.
Nocodazole: An antineoplastic agent that depolymerizes microtubules.
Thiabendazole: An antifungal and antiparasitic agent.
Uniqueness
N-[5-(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)PENTYL]ACETAMIDE is unique due to its specific structural modifications, which may confer distinct biological properties and applications compared to other benzimidazole derivatives.
Properties
Molecular Formula |
C17H25N3O |
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Molecular Weight |
287.4 g/mol |
IUPAC Name |
N-[5-(1-propylbenzimidazol-2-yl)pentyl]acetamide |
InChI |
InChI=1S/C17H25N3O/c1-3-13-20-16-10-7-6-9-15(16)19-17(20)11-5-4-8-12-18-14(2)21/h6-7,9-10H,3-5,8,11-13H2,1-2H3,(H,18,21) |
InChI Key |
ZVSOLBWEMDRYRM-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1CCCCCNC(=O)C |
Origin of Product |
United States |
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